1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyrazole ring with an aldehyde functional group
Mechanism of Action
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in key biological processes .
Mode of Action
Similar compounds often interact with their targets through processes like electrophilic aromatic substitution . In such reactions, the compound forms a sigma-bond with the target, generating an intermediate, which then undergoes further reactions .
Biochemical Pathways
Similar compounds often affect pathways involving the biodegradation of aromatic compounds . These pathways can lead to the breakdown of the compound into less harmful substances .
Pharmacokinetics
The crystal structure of a similar compound has been studied, which could provide insights into its bioavailability .
Result of Action
Similar compounds often result in the formation of new compounds through reactions like electrophilic aromatic substitution .
Action Environment
Similar compounds have been studied in various environments, including solvent-free conditions , which could influence their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formylation: The final step is the formylation of the pyrazole ring to introduce the aldehyde group. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (amines, thiols) in the presence of a base
Major Products
Oxidation: 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-methanol
Substitution: Products depend on the nucleophile used (e.g., 1-(2-aminobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)
Scientific Research Applications
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(2-aminobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a chlorine atom.
Uniqueness
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chlorobenzyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGRCLIMEYDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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